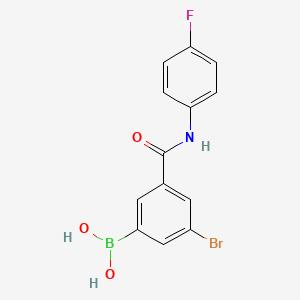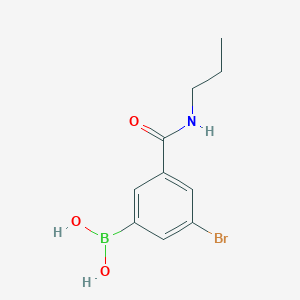
5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid is a chemical compound with the CAS Number: 2121512-78-3 . Its molecular weight is 285.93 . The IUPAC name for this compound is (3-bromo-5-(propylcarbamoyl)phenyl)boronic acid . It is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BBrNO3/c1-2-3-13-10(14)7-4-8(11(15)16)6-9(12)5-7/h4-6,15-16H,2-3H2,1H3,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 285.93 . It is stored at a temperature of 2-8°C .科学的研究の応用
Chemical Synthesis and Photophysical Studies
In the realm of chemical synthesis, derivatives of bromophenylboronic acids, including compounds structurally related to 5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid, have shown utility in creating fluorescein derivatives with unique pH-dependent fluorescence properties. These derivatives can undergo cross-coupling reactions, such as Suzuki and Sonogashira, to produce compounds with potential applications in bioimaging and sensor technologies due to their specific emission properties under varying pH conditions (Hwang et al., 2018).
Antimicrobial and Hemostatic Activities
Research into the sodium salts of N-acyl-5-bromo(3,5-dibromo)anthranilic acids, structurally similar to the core phenylboronic acid structure, has identified compounds with notable hemostatic and antimicrobial activities. These studies underline the potential of bromophenylboronic acid derivatives in developing new therapeutic agents with hemostatic properties and antimicrobial efficacy against common pathogens like Staphylococcus aureus and Escherichia coli (Andryukov et al., 2011).
Optical Modulation and Nanotechnology
The incorporation of phenylboronic acid groups into polymers for wrapping around single-walled carbon nanotubes (SWNTs) demonstrates an innovative approach to modifying the optical properties of nanomaterials for applications in saccharide recognition. This highlights the versatility of phenylboronic acid derivatives, including this compound, in the development of sensitive, selective optical sensors for biomedical and environmental monitoring purposes (Mu et al., 2012).
Gene Transfection and Biomedical Research
The functionalization of polymers with phenylboronic acid to enhance gene delivery capabilities represents a significant advancement in gene therapy technologies. By improving the condensation ability to DNA and facilitating cellular uptake, derivatives of phenylboronic acid, such as this compound, could play a crucial role in developing more efficient and targeted gene delivery systems (Peng et al., 2010).
作用機序
- The primary target of this compound is not explicitly documented in the available literature. However, boronic acids are commonly used in Suzuki–Miyaura (SM) cross-coupling reactions, which involve the formation of carbon–carbon bonds. In SM coupling, the compound interacts with palladium catalysts, leading to bond formation between organic fragments .
Target of Action
Mode of Action
Safety and Hazards
特性
IUPAC Name |
[3-bromo-5-(propylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrNO3/c1-2-3-13-10(14)7-4-8(11(15)16)6-9(12)5-7/h4-6,15-16H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJQDJJXOLSAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)NCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192220 |
Source


|
| Record name | Boronic acid, B-[3-bromo-5-[(propylamino)carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121512-78-3 |
Source


|
| Record name | Boronic acid, B-[3-bromo-5-[(propylamino)carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-bromo-5-[(propylamino)carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)





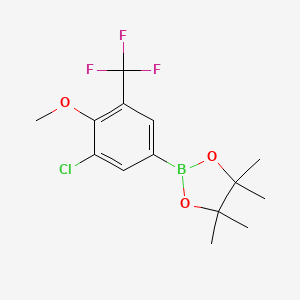
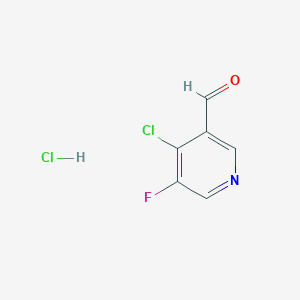
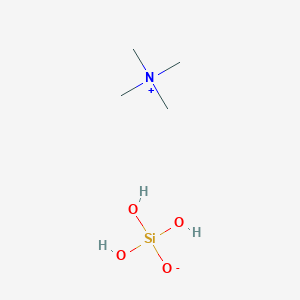
![[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol](/img/structure/B6303832.png)

